molecular formula C19H25N3OS B5224037 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide

3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide

Cat. No. B5224037
M. Wt: 343.5 g/mol
InChI Key: KCPSVMFGWGPOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide, also known as MPPT, is a synthetic compound with potential use in scientific research. MPPT has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in multiple fields. In

Mechanism of Action

The exact mechanism of action of 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is still being investigated, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and stress responses, which may explain 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide's anxiolytic effects. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to increase levels of dopamine and norepinephrine in the brain, which may explain its potential use in treating depression and addiction.
Biochemical and Physiological Effects:
3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to reduce inflammation in the brain and increase the expression of certain genes involved in neuroprotection. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.

Advantages and Limitations for Lab Experiments

3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for use in lab experiments. It is stable, easy to synthesize, and has been shown to have consistent effects across multiple animal models. However, there are also limitations to its use. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is not currently approved for use in humans, which limits its potential clinical applications. Additionally, the exact dosing and administration methods for 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide are still being investigated, which may make it difficult to compare results across different studies.

Future Directions

There are several possible future directions for research on 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. One potential area of study is its potential use in treating post-traumatic stress disorder (PTSD). 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to reduce anxiety and stress responses, which may be beneficial in treating PTSD. Additionally, 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide's effects on inflammation and neuroprotection may make it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide and its potential use in treating addiction and depression.

Synthesis Methods

3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2-methyl-1,3-thiazole with formaldehyde to form 2-methyl-1,3-thiazol-5-ylmethyl alcohol. This intermediate is then reacted with N-phenylpropanamide and piperidine in the presence of a catalyst to form 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. The final product is purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has potential use in a variety of scientific research fields. It has been shown to have anxiolytic effects in animal models, making it of interest to researchers studying anxiety disorders. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rodents. Additionally, 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been explored for its potential use in treating depression, as it has been shown to increase levels of certain neurotransmitters in the brain.

properties

IUPAC Name

3-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-15-20-13-18(24-15)14-22-11-9-16(10-12-22)7-8-19(23)21-17-5-3-2-4-6-17/h2-6,13,16H,7-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPSVMFGWGPOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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